Methyl cis-3-chloropropenoate

Vue d'ensemble

Description

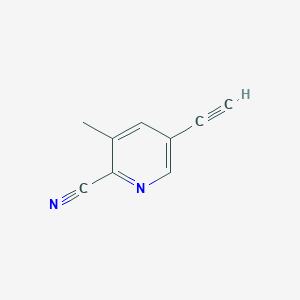

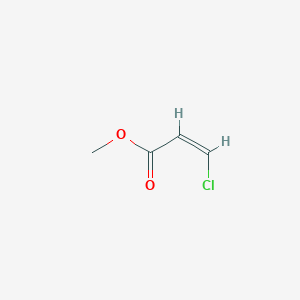

Methyl cis-3-chloropropenoate is a useful research compound. Its molecular formula is C4H5ClO2 and its molecular weight is 120.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl cis-3-chloropropenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl cis-3-chloropropenoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Insecticides and Pesticides :

- Josephs & Casida (1992) synthesized a novel compound, cis-12a-methylrotenone, which demonstrated increased potency as an insecticide and inhibitor of NADH dehydrogenase, with enhanced photostability and toxicity to houseflies compared to other compounds (Josephs & Casida, 1992).

- Schneider, Quistad, & Casida (1998) identified that 1,3-dichloropropene epoxides, related to Methyl cis-3-chloropropenoate, act as intermediates in the bioactivation of the promutagen 1,3-dichloropropene, contributing to its potential carcinogenic effects in humans (Schneider et al., 1998).

Agricultural Applications :

- Park, Kim, & Dungan (2004) studied the sorption behavior of 1,3-dichloropropene in agricultural soils, finding it weakly sorbed and highly mobile, which is important for developing effective fumigation practices (Park et al., 2004).

- Nelson et al. (2001) explored the volatilization of 1,3-Dichloropropene in Florida's plasticulture and its effects on fall squash production, indicating its impact on horticulture (Nelson et al., 2001).

Chemical Synthesis and Modifications :

- Pitkänen & Korhonen (1983) demonstrated the addition of halogens like chlorine, bromine chloride, and bromine to methyl esters of monochloropropenoic acids, forming regioisomer mixtures (Pitkänen & Korhonen, 1983).

- Lehtonen & Sillanpää (2004) reported that Tungsten(VI) complexes with phenolic ligands can catalyze ring-opening metathesis polymerization of norbornene, showcasing a chemical synthesis application (Lehtonen & Sillanpää, 2004).

Environmental and Health Concerns :

- Babina et al. (2012) found widespread chronic exposure to organophosphorus and pyrethroid pesticides, including compounds related to Methyl cis-3-chloropropenoate, in South Australian preschool children, highlighting potential health risks (Babina et al., 2012).

Propriétés

IUPAC Name |

methyl (Z)-3-chloroprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO2/c1-7-4(6)2-3-5/h2-3H,1H3/b3-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDNFLVIPPOXQL-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C\Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl cis-3-chloropropenoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonyl fluoride](/img/structure/B8145607.png)

![2-amino-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B8145615.png)

amine](/img/structure/B8145621.png)

![6-Methylene-[1,4]oxazepane](/img/structure/B8145634.png)

![tert-Butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B8145646.png)

![N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]nitrous Amide](/img/structure/B8145674.png)